molecular formula C24H24N4O2S2 B11458654 N-(2-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

N-(2-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

Cat. No.: B11458654
M. Wt: 464.6 g/mol
InChI Key: RGTMCFQXNFCIJH-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structural features, including a tetracyclic core and multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the tetracyclic core, followed by the introduction of the sulfanyl and acetamide groups. Key steps may include:

    Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic structure. Reagents such as cyclization agents and catalysts are used under controlled temperature and pressure conditions.

    Introduction of Functional Groups: The sulfanyl and acetamide groups are introduced through substitution reactions. Common reagents include thiols and acylating agents.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the acetamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the acetamide group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(2-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide analogs: Compounds with similar tetracyclic cores but different functional groups.

    Other tetracyclic compounds: Molecules with similar core structures but varying substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential biological activities. Its structural complexity and the presence of multiple reactive sites make it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H24N4O2S2/c1-13-7-5-6-8-17(13)28-18(29)11-31-23-21-20(25-12-26-23)19-15-9-24(3,4)30-10-16(15)14(2)27-22(19)32-21/h5-8,12H,9-11H2,1-4H3,(H,28,29)

InChI Key

RGTMCFQXNFCIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2SC4=NC(=C5COC(CC5=C34)(C)C)C

Origin of Product

United States

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